molecular formula C14H15N3O2 B2536101 N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide CAS No. 1421493-77-7

N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide

Cat. No.: B2536101
CAS No.: 1421493-77-7
M. Wt: 257.293
InChI Key: MFUBVSOQBGQGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring . The “2-methoxy” indicates a methoxy group (O-CH3) attached to the second carbon of the pyrimidine ring, and the “N-” indicates that the phenylpropanamide group is attached to a nitrogen atom of the pyrimidine ring .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a pyrimidine ring, a methoxy group, and a phenylpropanamide group . The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the reaction conditions and the other reactants present . Pyrimidine derivatives can undergo a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound”, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .

Scientific Research Applications

Cancer Therapy Applications

Compounds with structures similar to N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide have been identified as potent inhibitors of cellular mesenchymal-epithelial transition factor (c-MET), closely linked to human malignancies. These inhibitors exhibit high anticancer activity against tested cancer cell lines in vitro, suggesting their potential as c-MET RTK inhibitors for cancer therapy (Jiang et al., 2016). Furthermore, novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were designed and synthesized, showing moderate to high antiproliferative activity, indicating their utility as tubulin polymerization inhibitors (Liu et al., 2020).

Analgesic and Anti-inflammatory Activities

A series of novel derivatives have been synthesized, exhibiting significant analgesic and anti-inflammatory activities. These compounds serve as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing promising activities comparable to standard drugs, highlighting their potential in treating pain and inflammation (Abu‐Hashem et al., 2020).

Structural Analysis

Research has also focused on the structural analysis of related compounds. For instance, the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were reported, providing insights into the structural characteristics and potential interactions of similar compounds (Richter et al., 2023).

Antimicrobial Properties

Several studies have synthesized and evaluated the antimicrobial activities of compounds structurally related to this compound. These compounds have shown promising antimicrobial activity against a variety of pathogenic bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Mallikarjunaswamy et al., 2016).

Safety and Hazards

The safety and hazards associated with “N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide” would depend on its physical and chemical properties, as well as how it is handled and used .

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-19-14-15-9-12(10-16-14)17-13(18)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUBVSOQBGQGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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